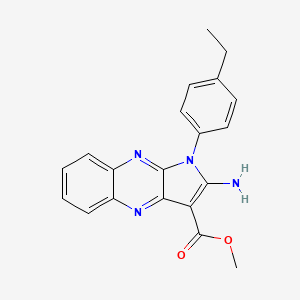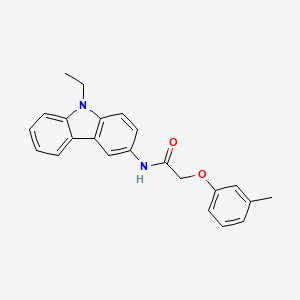
Methyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-Amino-1-(4-Ethylphenyl)-1H-Pyrrolo(2,3-B)chinoxalin-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Pyrrolochinoxaline gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt. Die Struktur dieser Verbindung umfasst einen Chinoxalinkern, der mit einem Pyrrolring, einer ethylsubstituierten Phenylgruppe und einer Methylester-Funktionsgruppe verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ausgangsstoffe: Die Synthese beginnt typischerweise mit kommerziell erhältlichen Ausgangsstoffen wie 4-Ethylbenzaldehyd, 2-Nitroanilin und Ethylacetoacetat.
Schrittweise Synthese:
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Synthese unter Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert werden, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden in Bezug auf Temperatur, Druck und Katalysatorkonzentration optimiert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe, wodurch Nitroso- oder Nitroderivate gebildet werden.
Reduktion: Die Reduktion des Chinoxalinkernes kann zu Dihydrochinoxalinderivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.
Reduktion: Katalytische Hydrierung unter Verwendung von Pd/C oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH₄).
Substitution: Halogenierung unter Verwendung von Brom (Br₂) oder Chlorierung unter Verwendung von Thionylchlorid (SOCl₂).
Hauptprodukte
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung von Dihydrochinoxalinderivaten.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie fungieren und Komplexe mit Übergangsmetallen bilden, die als Katalysatoren in verschiedenen organischen Reaktionen verwendet werden.
Biologie
Antimikrobielle Aktivität: Zeigt potenzielle antibakterielle und antifungale Eigenschaften, was es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel macht.
Enzymhemmung: Kann bestimmte Enzyme hemmen, wodurch ein Werkzeug zur Untersuchung der Enzymfunktion und -regulation bereitgestellt wird.
Medizin
Antikrebsaktivität: Zeigt vielversprechende Ergebnisse bei der Hemmung des Wachstums bestimmter Krebszelllinien, was möglicherweise zu neuen Krebsmedikamenten führt.
Entzündungshemmend: Kann entzündungshemmende Eigenschaften besitzen, die bei der Behandlung von entzündlichen Erkrankungen nützlich sind.
Industrie
Materialwissenschaften: Wird bei der Synthese von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung über verschiedene Mechanismen, die je nach Anwendung variieren:
Enzymhemmung: Bindet an die aktive Stelle von Enzymen und blockiert den Zugang zum Substrat, wodurch die Enzymaktivität gehemmt wird.
DNA-Interkalation: Läuft zwischen DNA-Basenpaaren ein und stört die DNA-Replikation und -Transkription in Krebszellen.
Rezeptorbindung: Interagiert mit spezifischen zellulären Rezeptoren und moduliert Signaltransduktionswege.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-2-Amino-1-Phenyl-1H-Pyrrolo(2,3-B)chinoxalin-3-carboxylat: Fehlt die Ethylgruppe am Phenylring, was sich auf seine biologische Aktivität und Bindungsaffinität auswirken kann.
Methyl-2-Amino-1-(4-Methylphenyl)-1H-Pyrrolo(2,3-B)chinoxalin-3-carboxylat: Enthält eine Methylgruppe anstelle einer Ethylgruppe, was möglicherweise seine chemische Reaktivität und Pharmakokinetik verändert.
Einzigartigkeit
Das Vorhandensein der Ethylgruppe am Phenylring in Methyl-2-Amino-1-(4-Ethylphenyl)-1H-Pyrrolo(2,3-B)chinoxalin-3-carboxylat kann seine Lipophilie erhöhen und so seine Fähigkeit verbessern, Zellmembranen zu durchqueren, und seine Potenz in biologischen Anwendungen steigern.
Dieser detaillierte Überblick bietet ein umfassendes Verständnis von Methyl-2-Amino-1-(4-Ethylphenyl)-1H-Pyrrolo(2,3-B)chinoxalin-3-carboxylat, einschließlich seiner Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften.
Eigenschaften
Molekularformel |
C20H18N4O2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
methyl 2-amino-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O2/c1-3-12-8-10-13(11-9-12)24-18(21)16(20(25)26-2)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-11H,3,21H2,1-2H3 |
InChI-Schlüssel |
VSWZTPUIKYTPJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617938.png)
![5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11617942.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617947.png)
![ethyl 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11617948.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11617970.png)

![Butyl 4-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)benzoate](/img/structure/B11617982.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617992.png)
![2-[(Benzalamino)-(1,1-diketo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B11617995.png)
![3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11618001.png)
![2-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}phenyl 3-methoxybenzoate](/img/structure/B11618013.png)
![N-[2-methyl-4-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11618015.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11618022.png)
